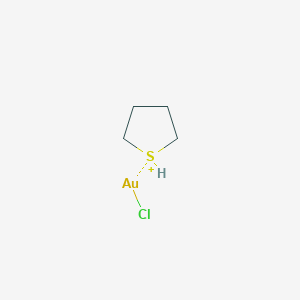

Chlorogold;thiolan-1-ium

Description

Properties

Molecular Formula |

C4H9AuClS+ |

|---|---|

Molecular Weight |

321.60 g/mol |

IUPAC Name |

chlorogold;thiolan-1-ium |

InChI |

InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1; |

InChI Key |

UCGCVRKULHHWGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[SH+]C1.Cl[Au] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Chloro(tetrahydrothiophene)gold(I) from Tetrachloroauric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Chloro(tetrahydrothiophene)gold(I), systematically referred to as Chlorogold;thiolan-1-ium, from tetrachloroauric acid. This compound is a vital precursor in gold chemistry, widely utilized in the synthesis of more complex gold compounds for applications ranging from catalysis to medicinal chemistry.

Compound Identification and Properties

The target compound, Chloro(tetrahydrothiophene)gold(I), often abbreviated as [AuCl(tht)], is a coordination complex where gold(I) is linearly coordinated to a chloride ion and a tetrahydrothiophene (tht) ligand. The tetrahydrothiophene ligand is labile, making [AuCl(tht)] an excellent starting material for substitution reactions to introduce other ligands to the gold center.[1]

Table 1: Physicochemical and Crystallographic Properties of Chloro(tetrahydrothiophene)gold(I)

| Property | Value | Reference |

| Chemical Formula | C₄H₈AuClS | [1] |

| Molar Mass | 320.58 g·mol⁻¹ | [1] |

| Appearance | White to off-white powder | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pmc2₁ | [1] |

| Lattice Constants | a = 6.540(1) Å, b = 8.192(1) Å, c = 12.794(3) Å | [1] |

| Formula Units (Z) | 4 | [1] |

| CAS Number | 39929-21-0 | [1] |

Synthesis Pathway and Stoichiometry

The synthesis of Chloro(tetrahydrothiophene)gold(I) is achieved through the reduction of tetrachloroauric acid (HAuCl₄) using tetrahydrothiophene. In this reaction, tetrahydrothiophene serves a dual role as both a reducing agent and a coordinating ligand. The gold(III) in tetrachloroauric acid is reduced to gold(I), which is then stabilized by coordination with a molecule of tetrahydrothiophene. The overall balanced chemical equation for this transformation is:

HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl [1][2][3]

This equation highlights that for each mole of tetrachloroauric acid, two moles of tetrahydrothiophene are required, yielding one mole of the desired product, one mole of tetrahydrothiophene sulfoxide (OSC₄H₈), and three moles of hydrochloric acid.

Experimental Protocol

The following experimental protocol is based on the well-established and widely cited procedure reported by Uson, Laguna, and Laguna in Inorganic Syntheses.[1] This method is recognized for its reliability and reproducibility.

3.1. Reagents and Materials

-

Tetrachloroauric(III) acid (HAuCl₄·nH₂O)

-

Tetrahydrothiophene (tht, C₄H₈S)

-

Ethanol or a Methanol/Water mixture

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Reaction vessel (e.g., round-bottom flask)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying apparatus (e.g., vacuum desiccator)

3.2. Step-by-Step Synthesis Procedure

-

Dissolution of Tetrachloroauric Acid: Dissolve a known quantity of tetrachloroauric acid in ethanol or a water/methanol mixture in the reaction vessel.

-

Addition of Tetrahydrothiophene: While stirring the solution, slowly add a stoichiometric excess (at least two equivalents) of tetrahydrothiophene. The reaction is typically carried out at room temperature.

-

Reaction and Precipitation: Continue stirring the mixture. The formation of a white or off-white precipitate of Chloro(tetrahydrothiophene)gold(I) should be observed. The reaction time can vary, but it is generally allowed to proceed until precipitation is complete.

-

Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a suitable solvent (such as the reaction solvent or a non-polar solvent like diethyl ether) to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to obtain the final, solid Chloro(tetrahydrothiophene)gold(I).

Table 2: Summary of Key Experimental Parameters

| Parameter | Recommended Conditions |

| Solvent System | Ethanol or Water/Methanol |

| Stoichiometry | HAuCl₄ : tht ratio of 1 : ≥2 |

| Temperature | Room Temperature |

| Product Isolation | Vacuum Filtration |

| Purification | Washing with solvent (e.g., ethanol, diethyl ether) |

| Drying | Under vacuum |

Note: For precise quantities, reaction times, and yields, it is imperative to consult the original literature in Inorganic Syntheses, Vol. 26, pp. 85-91.

Visualization of the Synthesis Workflow

The logical flow of the synthesis process, from starting materials to the final product, is depicted in the following diagram.

Caption: A flowchart illustrating the key stages in the synthesis of [AuCl(tht)].

Safety Considerations

-

Gold compounds, including tetrachloroauric acid, can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Tetrahydrothiophene is a volatile and flammable liquid with an unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The synthesis of Chloro(tetrahydrothiophene)gold(I) from tetrachloroauric acid is a fundamental and reliable procedure in inorganic chemistry. By following the established protocol, researchers can readily produce this versatile gold(I) precursor, which serves as a gateway to a wide array of gold-containing molecules for diverse scientific applications. The lability of the tetrahydrothiophene ligand is the key to its utility, allowing for facile substitution and further functionalization.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Chloro(tetrahydrothiophene)gold(I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(tetrahydrothiophene)gold(I), commonly abbreviated as (tht)AuCl, is a pivotal coordination complex in the field of gold chemistry. Its utility as a stable, yet reactive, precursor has made it an invaluable tool for the synthesis of a diverse array of gold(I) compounds, including catalysts, therapeutic agents, and materials with unique optical and electronic properties. This technical guide provides a comprehensive overview of the chemical properties and stability of (tht)AuCl, with a focus on data-driven insights and detailed experimental methodologies. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile gold(I) synthon.

Chemical Properties

(tht)AuCl is a white to off-white or yellowish crystalline powder. The complex exhibits a linear coordination geometry around the gold(I) center, a common feature for Au(I) complexes, with the gold atom bonded to a chlorine atom and the sulfur atom of the tetrahydrothiophene (tht) ligand.[1][2] The tetrahydrothiophene ligand is labile and can be readily displaced by other stronger ligands, which is the key to its widespread use as a precursor in gold chemistry.[1][3]

Physical and Chemical Data

A summary of the key physical and chemical properties of (tht)AuCl is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₈AuClS | [1][4] |

| Molar Mass | 320.58 g/mol | [1] |

| Appearance | White to off-white/yellowish powder/crystal | [1][2][4] |

| Melting Point | >140 °C (with decomposition) | [2] |

| Crystal Structure | Orthorhombic | [1] |

| Space Group | Pmc2₁ | [1] |

| Lattice Constants | a = 6.540(1) Å, b = 8.192(1) Å, c = 12.794(3) Å | [1] |

| Formula Units (Z) | 4 | [1] |

Solubility

| Solvent | Solubility | Reference(s) |

| Ethanol | Soluble | [5] |

| Dimethylformamide | Soluble | [5] |

| Dichloromethane | Soluble | [7] |

| Acetone | Soluble | [6] |

| Water | Insoluble | [8] |

Spectroscopic Data

While specific, high-resolution NMR spectra for (tht)AuCl are not widely published, the chemical shifts of the tetrahydrothiophene ligand are expected to shift upon coordination to the gold center. For reference, the protons of free tetrahydrothiophene appear as multiplets around 1.9 ppm and 2.8 ppm. In related gold(I)-phosphine complexes, the coordination of phosphine ligands to gold(I) results in a characteristic downfield shift in the ³¹P NMR spectrum.[9]

Stability and Handling

(tht)AuCl is a relatively stable gold(I) complex, particularly when compared to its dimethyl sulfide analogue, (Me₂S)AuCl.[1] However, it is sensitive to heat, light, and air, and proper handling and storage are crucial to maintain its integrity.[1][2]

Thermal Stability

Handling and Storage

Due to its sensitivity, (tht)AuCl should be handled in an inert atmosphere (e.g., under nitrogen or argon) whenever possible. It should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration is recommended.

Experimental Protocols

Synthesis of Chloro(tetrahydrothiophene)gold(I)

The most common and well-established method for the synthesis of (tht)AuCl involves the reduction of tetrachloroauric acid (HAuCl₄) with tetrahydrothiophene.

Reaction:

HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl[1]

Detailed Protocol (Adapted from Inorganic Syntheses[1]):

-

Preparation of Tetrachloroauric Acid Solution: Dissolve a known quantity of HAuCl₄·3H₂O in a minimal amount of distilled water.

-

Reaction with Tetrahydrothiophene: To the stirred aqueous solution of HAuCl₄, slowly add a twofold molar excess of tetrahydrothiophene (tht). The reaction is typically carried out at room temperature.

-

Precipitation: Upon addition of tht, a white to off-white precipitate of (tht)AuCl will form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with diethyl ether and n-hexane to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum.

Characterization: The identity and purity of the synthesized (tht)AuCl can be confirmed by elemental analysis, melting point determination, and comparison of its infrared spectrum with literature data.

Mandatory Visualizations

Synthesis and Reactivity of (tht)AuCl

The following diagram illustrates the synthesis of (tht)AuCl and its subsequent use as a precursor for the formation of other gold(I) complexes through ligand exchange reactions.

Caption: Synthesis of (tht)AuCl and its use as a precursor.

Inhibition of Thioredoxin Reductase by Gold(I) Compounds

Gold(I) compounds, often synthesized from (tht)AuCl, are known to exhibit anticancer activity by inhibiting the enzyme thioredoxin reductase (TrxR), a key regulator of cellular redox balance. This inhibition leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis of cancer cells.[5][10]

Caption: Gold(I) inhibition of the thioredoxin reductase pathway.

Experimental Workflow for a Gold-Catalyzed Reaction

(tht)AuCl is a common precursor for generating active gold catalysts for various organic transformations. The following diagram outlines a typical experimental workflow for a gold-catalyzed reaction.

Caption: Workflow for a typical gold-catalyzed reaction.

Conclusion

Chloro(tetrahydrothiophene)gold(I) stands as a cornerstone in modern gold chemistry, offering a convenient and versatile entry point for the synthesis of a vast range of gold(I) compounds. Its moderate stability, coupled with the lability of the tetrahydrothiophene ligand, provides an ideal balance for its role as a precursor. A thorough understanding of its chemical properties, stability, and handling procedures, as outlined in this guide, is paramount for its effective and safe utilization in research and development. The continued exploration of the reactivity of (tht)AuCl and its derivatives promises to unlock new frontiers in catalysis, materials science, and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloro(tetrahydrothiophene)gold(I) - Wikipedia [en.wikipedia.org]

- 3. ijmra.us [ijmra.us]

- 4. rsc.org [rsc.org]

- 5. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, chcl3, predicted) (NP0035391) [np-mrd.org]

- 6. Chlorine - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. Measurement and Correlation of the Solubility of Telmisartan (Form A) in Nine Different Solvents from 277.85 to 338.35 K | Semantic Scholar [semanticscholar.org]

- 9. (13)C, (31)P and (15)N NMR studies of the ligand exchange reactions of auranofin and chloro(triethylphosphine)gold(I) with thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docta.ucm.es [docta.ucm.es]

Unveiling the Linear Geometry of Chloro(tetrahydrothiophene)gold(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and coordination geometry of Chloro(tetrahydrothiophene)gold(I), a pivotal starting material in gold chemistry. The compound, abbreviated as (tht)AuCl, is a valuable precursor for the synthesis of various gold(I) complexes, making a thorough understanding of its structural parameters essential for rational drug design and catalyst development.

Molecular Structure and Coordination Geometry

Chloro(tetrahydrothiophene)gold(I) is a coordination complex that exhibits a linear coordination geometry, a common feature for two-coordinate gold(I) compounds.[1][2] In this arrangement, the gold(I) center is bonded to a chlorine atom and the sulfur atom of a tetrahydrothiophene (tht) ligand. This linearity is a consequence of the d¹⁰ electron configuration of Au(I), which favors sp hybridization.

The molecule crystallizes in the orthorhombic space group Pmc2₁, with four formula units (Z = 4) per unit cell.[1][2] The crystal structure reveals a well-defined arrangement of the individual (tht)AuCl molecules.

Quantitative Crystallographic Data

The structural parameters of Chloro(tetrahydrothiophene)gold(I) have been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmc2₁ |

| a (Å) | 6.540(1) |

| b (Å) | 8.192(1) |

| c (Å) | 12.794(3) |

| Z | 4 |

Table 1: Crystallographic data for Chloro(tetrahydrothiophene)gold(I).[1][2]

Experimental Protocols

Synthesis of Chloro(tetrahydrothiophene)gold(I)

The synthesis of Chloro(tetrahydrothiophene)gold(I) is typically achieved through the reduction of tetrachloroauric acid (HAuCl₄) with tetrahydrothiophene (THT).[1]

Reaction:

HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl

Detailed Methodology:

A detailed and established procedure for the synthesis can be found in Inorganic Syntheses.[1] The general steps involve the careful addition of tetrahydrothiophene to a solution of tetrachloroauric acid, leading to the precipitation of the white to off-white product. The product is sensitive to temperature and light and should be stored accordingly.[1][2]

X-ray Crystallography

The determination of the molecular structure of Chloro(tetrahydrothiophene)gold(I) is performed using single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Suitable single crystals of (tht)AuCl are grown, often by slow evaporation of a solvent or by cooling a saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, followed by refinement using least-squares methods. The final refined structure provides precise bond lengths, bond angles, and other geometric parameters.

Visualizing the Molecular Structure and Synthesis Workflow

To further elucidate the structural and synthetic aspects of Chloro(tetrahydrothiophene)gold(I), the following diagrams are provided.

Caption: Molecular structure of Chloro(tetrahydrothiophene)gold(I).

Caption: Experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Thermal and Light Sensitivity of Chloro(tetrahydrothiophene)gold(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and light sensitivity of chloro(tetrahydrothiophene)gold(I), commonly abbreviated as (tht)AuCl. This gold(I) complex is a pivotal precursor in the synthesis of various gold-based compounds, including therapeutic agents and nanomaterials. Understanding its stability is paramount for ensuring the integrity of experimental outcomes and the quality of resulting products.

Core Properties and Stability of (tht)AuCl

Chloro(tetrahydrothiophene)gold(I) is a white to off-white, air-sensitive, and photosensitive solid. Its utility as a precursor stems from the labile nature of the tetrahydrothiophene (tht) ligand, which is readily displaced by stronger nucleophiles. However, this reactivity also contributes to its limited stability under ambient conditions.

General Stability Profile

(tht)AuCl is known to be sensitive to both heat and light[1]. It is considered to be more thermally stable than the analogous dimethyl sulfide complex, (Me₂S)AuCl[1]. Proper handling and storage are crucial to prevent its degradation.

Storage Recommendations

To maintain its chemical integrity, (tht)AuCl should be stored under specific conditions.

| Parameter | Recommendation | Citation |

| Temperature | -20°C | [2] |

| Atmosphere | Inert gas (e.g., nitrogen, argon) | [2] |

| Light | Protected from light | [2] |

| Container | Tightly sealed, opaque container |

Thermal Sensitivity

Decomposition Temperature and Products

The melting point of (tht)AuCl is reported to be above 140 °C, at which point it decomposes[2]. The primary decomposition products upon heating are elemental gold and tetrahydrothiophene[3].

(tht)AuCl (s) → Au (s) + C₄H₈S (g) + ...

Note: The exact stoichiometry and potential formation of other byproducts under various conditions have not been extensively detailed in available literature.

For comparison, other gold(I) and gold(III) chlorides exhibit the following thermal decomposition behavior:

| Compound | Decomposition Temperature | Products | Citation |

| AuCl₃ | ~160 °C | AuCl + Cl₂ | [4] |

| AuCl | >210 °C | AuCl₃ + Au (disproportionation) | [4] |

This comparative data underscores the inherent thermal instability of gold chlorides.

Light Sensitivity

(tht)AuCl is susceptible to degradation upon exposure to light, particularly in solution. The energy from photons can be absorbed by the molecule, leading to electronic excitation and subsequent chemical reactions.

Photodecomposition

While a specific quantum yield for the photodecomposition of (tht)AuCl has not been reported, it is known to be photosensitive[1][2]. The mechanism of photodecomposition for gold(I) complexes can be complex and may involve the formation of reactive intermediates. For analogous compounds, photochemical processes can lead to changes in the oxidation state of the gold center and ligand dissociation.

Experimental Protocols for Stability Assessment

To rigorously evaluate the thermal and light sensitivity of (tht)AuCl, standardized analytical techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of (tht)AuCl as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of (tht)AuCl is placed in a TGA crucible (e.g., alumina, platinum). Due to its air sensitivity, the sample should be loaded into the instrument under an inert atmosphere (e.g., in a glovebox).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon gas is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 300 °C).

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of maximum mass loss rates. The residual mass at the end of the experiment corresponds to the non-volatile decomposition products (primarily elemental gold).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of (tht)AuCl is hermetically sealed in a DSC pan (e.g., aluminum). This should be performed in an inert atmosphere.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Experimental Conditions:

-

Atmosphere: A constant flow of inert gas (nitrogen or argon) is maintained over the sample.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

-

-

Data Analysis: The heat flow to or from the sample is measured relative to an empty reference pan. The resulting DSC thermogram (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to melting and decomposition events, respectively.

Photostability Analysis in Solution

Objective: To assess the degradation of (tht)AuCl in solution upon exposure to light.

Methodology:

-

Sample Preparation: A solution of (tht)AuCl of a known concentration is prepared in a suitable, degassed solvent (e.g., dichloromethane, acetonitrile) in a quartz cuvette. The preparation should be conducted under dim or red light to minimize premature degradation.

-

Instrumentation: A photolysis setup equipped with a light source of a specific wavelength or a broad-spectrum lamp, and a UV-Vis spectrophotometer.

-

Experimental Protocol:

-

An initial UV-Vis spectrum of the solution is recorded.

-

The solution is irradiated for defined time intervals.

-

After each irradiation period, the UV-Vis spectrum is recorded again.

-

-

Data Analysis: Changes in the absorbance spectrum, such as the decrease in the intensity of characteristic absorption bands of (tht)AuCl and the appearance of new bands, are monitored over time to determine the rate of photodecomposition. For a more detailed analysis, aliquots of the irradiated solution can be analyzed by techniques such as HPLC, NMR, or mass spectrometry to identify degradation products.

Visualizing Decomposition and Experimental Workflows

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of (tht)AuCl.

Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for the thermal analysis of (tht)AuCl.

Experimental Workflow for Photostability Assessment

Caption: Workflow for assessing the photostability of (tht)AuCl.

Conclusion

The thermal and light sensitivity of (tht)AuCl are critical parameters that influence its storage, handling, and application in synthesis. While a complete quantitative dataset on its stability is not yet available in the literature, the qualitative understanding and the provided experimental protocols offer a robust framework for researchers, scientists, and drug development professionals to work with this important gold(I) precursor safely and effectively. Further research to quantify its decomposition kinetics and elucidate the precise mechanisms of its degradation would be of significant value to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. web.mit.edu [web.mit.edu]

- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 4. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Mechanism of Ligand Substitution on Chloro(tetrahydrothiophene)gold(I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(tetrahydrothiophene)gold(I), denoted as [AuCl(tht)], is a pivotal starting material in gold chemistry, valued for the labile nature of its tetrahydrothiophene (tht) ligand. This lability facilitates its substitution by a wide array of other ligands, enabling the synthesis of a diverse range of gold(I) complexes with applications in catalysis, materials science, and medicine. This technical guide provides a comprehensive overview of the mechanism of ligand substitution on [AuCl(tht)], consolidating current understanding of the reaction pathway, presenting qualitative reactivity data, and detailing experimental protocols for synthesis and monitoring of these reactions. While specific quantitative kinetic data for the substitution on [AuCl(tht)] is not extensively available in peer-reviewed literature, this guide infers the mechanistic details from established principles of gold(I) chemistry and related systems.

Core Concepts: The Mechanism of Ligand Substitution

Ligand substitution reactions on linear, two-coordinate d10 gold(I) complexes, such as [AuCl(tht)], are generally understood to proceed via an associative mechanism .[1][2][3] This is in contrast to many other transition metal complexes which may favor dissociative pathways. The associative pathway involves the initial formation of a three-coordinate intermediate, which is then followed by the departure of the leaving group.

The key steps of the associative mechanism for the substitution of the tetrahydrothiophene ligand in [AuCl(tht)] by an incoming ligand (L), such as a phosphine, are as follows:

-

Formation of an Encounter Complex: The incoming ligand (L) approaches the linear [AuCl(tht)] complex.

-

Associative Step (Rate-Determining Step): The incoming ligand attacks the gold(I) center, forming a new bond and generating a transient, higher-energy, three-coordinate T-shaped or trigonal planar intermediate, [AuCl(tht)(L)].[3]

-

Dissociative Step: The leaving group, tetrahydrothiophene, departs from the intermediate, resulting in the formation of the final, linear product, [AuCl(L)].

This mechanism is favored due to the relatively low coordination number of the gold(I) center and its ability to accommodate an additional ligand in a low-energy transition state.

Logical Relationship Diagram of the Associative Substitution Mechanism

Caption: Associative mechanism for ligand substitution on [AuCl(tht)].

Qualitative Reactivity Data

| Reactant System | Incoming Ligand (L) | Product | Relative Rate of Substitution | Reference |

| [AuCl(tht)] | Phosphines (e.g., PPh3) | [AuCl(PPh3)] | Fast | [5] |

| [AuCl(tht)] | N-Heterocyclic Carbenes (NHCs) | [AuCl(NHC)] | Fast | Implied by synthesis routes |

| [AuCl(tht)] | Thiolates | [AuCl(SR)] | Fast | Implied by synthesis routes |

| [AuCl(tht)] | Isocyanides | [AuCl(CNR)] | Fast | [6] |

Table 1: Qualitative summary of ligand substitution reactivity on Chloro(tetrahydrothiophene)gold(I).

The rate of substitution is influenced by the nucleophilicity and steric bulk of the incoming ligand. Generally, stronger nucleophiles will react faster. The role of tetrahydrothiophene as an excellent leaving group is crucial to the utility of [AuCl(tht)] as a synthetic precursor.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of a phosphine-gold(I) complex from [AuCl(tht)] and a general method for monitoring the progress of such a ligand substitution reaction.

Synthesis of Chloro(triphenylphosphine)gold(I) from [AuCl(tht)]

This procedure is a representative example of a ligand substitution reaction where triphenylphosphine (PPh3) displaces tetrahydrothiophene.

Materials:

-

Chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)])

-

Triphenylphosphine (PPh3)

-

Dichloromethane (CH2Cl2)

-

Diethyl ether or pentane

-

Schlenk flask or round-bottom flask with a magnetic stirrer

-

Stir bar

-

Syringe or dropping funnel

-

Filter funnel and filter paper

Procedure:

-

In a clean, dry Schlenk flask, dissolve Chloro(tetrahydrothiophene)gold(I) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, prepare a solution of a stoichiometric equivalent of triphenylphosphine in dichloromethane.

-

Slowly add the triphenylphosphine solution to the stirring solution of [AuCl(tht)] at room temperature.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction is typically rapid.

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting material.

-

Once the reaction is complete, reduce the volume of the solvent in vacuo.

-

Precipitate the product by adding a non-polar solvent such as diethyl ether or pentane.

-

Collect the white solid product, Chloro(triphenylphosphine)gold(I), by filtration, wash with the non-polar solvent, and dry under vacuum.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of [AuCl(PPh3)] from [AuCl(tht)].

Monitoring Ligand Substitution by Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 31P NMR spectroscopy are powerful techniques to monitor the progress of ligand substitution reactions involving phosphine ligands.[7][8][9][10][11]

General Procedure:

-

Sample Preparation: In an NMR tube, dissolve a known concentration of [AuCl(tht)] in a suitable deuterated solvent (e.g., CDCl3 or CD2Cl2).

-

Initial Spectrum: Acquire a 1H and/or 31P NMR spectrum of the starting material to establish the initial chemical shifts. The protons of the coordinated tetrahydrothiophene will be visible in the 1H NMR spectrum.

-

Initiate Reaction: Add a known amount of the incoming ligand (e.g., PPh3) to the NMR tube.

-

Time-Resolved Spectra: Acquire a series of NMR spectra at regular time intervals.

-

Data Analysis:

-

In the 1H NMR spectra, monitor the decrease in the intensity of the signals corresponding to the coordinated tht ligand and the appearance of signals for the free tht ligand.

-

In the 31P NMR spectra, monitor the decrease in the intensity of the signal for the free phosphine and the appearance of a new signal corresponding to the coordinated phosphine in the product, [AuCl(PR3)]. The chemical shift of the coordinated phosphine is typically downfield compared to the free phosphine.

-

By integrating the relevant peaks at each time point, the relative concentrations of reactants and products can be determined, allowing for the determination of reaction kinetics if the data is collected quantitatively.

-

Conclusion

The ligand substitution on Chloro(tetrahydrothiophene)gold(I) is a fundamental and synthetically vital reaction in gold chemistry. The prevailing evidence strongly supports an associative mechanism, driven by the lability of the tetrahydrothiophene ligand and the propensity of the linear gold(I) center to form a three-coordinate intermediate. While a detailed quantitative kinetic analysis of this specific system remains an area for further investigation, the qualitative understanding and the established synthetic protocols provide a robust framework for researchers in the field. This guide has synthesized the current knowledge to provide a practical and in-depth resource for professionals working with this versatile gold(I) precursor.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Associative substitution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of chloro(triphenylphosphine)gold(I) and [µ-l,2-bis(diphenylphosphine)ethane]-bis[bromogold(I)] with oxopurine bases. Molecular and crystal structure and bonding of (theophyllinato)(triphenylphosphine)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitative analysis of thiolated ligand exchange on gold nanoparticles monitored by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of the ligand preferences of gold nanoparticles during ligand exchange - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]: A Comprehensive Technical Guide for Organometallic Chemistry

Abstract

Chloro(tetrahydrothiophene)gold(I), commonly abbreviated as (tht)AuCl, stands as a cornerstone precursor in the field of organometallic gold chemistry. Its stability, commercial availability, and the labile nature of the tetrahydrothiophene (tht) ligand make it an ideal and versatile starting material for the synthesis of a vast array of gold(I) complexes. This technical guide provides an in-depth examination of the synthesis, properties, and reactivity of (tht)AuCl. It details its crucial role in the preparation of phosphine, N-heterocyclic carbene (NHC), and other gold(I) derivatives, and explores its applications in homogeneous catalysis and the development of novel therapeutic agents. This document serves as a comprehensive resource, complete with structured data, detailed experimental protocols, and process visualizations to support researchers in leveraging this pivotal gold(I) precursor.

Introduction to (tht)AuCl

Gold(I) complexes have emerged as powerful catalysts for a multitude of organic transformations, primarily due to the ability of the gold center to act as a soft, carbophilic π-acid.[1][2] Among the various starting materials used to access these catalytically active species, chloro(tetrahydrothiophene)gold(I) is one of the most widely employed.[3] It serves as a convenient entry point into gold chemistry because the tetrahydrothiophene ligand is weakly coordinated and can be readily displaced by a wide range of stronger donor ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and thiols.[3][4] This lability is the key to its utility, allowing for the systematic synthesis of structurally diverse gold(I) complexes with tailored electronic and steric properties.

Synthesis and Physicochemical Properties

(tht)AuCl is typically prepared through the reduction of tetrachloroauric acid (HAuCl₄) with tetrahydrothiophene.[3] The tht acts as both a reducing agent and a stabilizing ligand for the resulting gold(I) center. The complex is a white to off-white, air-stable powder, which simplifies its handling and storage.[3][5]

General Properties

A summary of the key physical and chemical properties of (tht)AuCl is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₄H₈AuClS | [3] |

| Molecular Weight | 320.58 g·mol⁻¹ | [3] |

| Appearance | White to off-white powder | [3] |

| Coordination Geometry | Linear | [3] |

| Crystal Structure | Orthorhombic | [3] |

| Space Group | Pmc2₁ | [3] |

| Lattice Constants | a = 6.540(1) Å, b = 8.192(1) Å, c = 12.794(3) Å | [3] |

Table 1: Physicochemical properties of Chloro(tetrahydrothiophene)gold(I).

Synthesis Workflow

The synthesis of (tht)AuCl involves a straightforward redox reaction. The overall transformation can be visualized as a simple workflow.

Caption: Synthesis of (tht)AuCl from HAuCl₄.

Role as a Precursor in Organometallic Synthesis

The primary utility of (tht)AuCl lies in its function as a precursor for other gold(I) complexes via ligand exchange reactions. The weakly bound tht ligand is easily substituted by stronger σ-donating ligands.

Synthesis of Gold(I) Phosphine Complexes

The reaction of (tht)AuCl with phosphine ligands (PR₃) is one of the most common methods for synthesizing linear L-Au-Cl complexes.[6] These complexes are often the direct precatalysts used in homogeneous catalysis. The reaction is typically rapid and proceeds in high yield.[6][7]

Caption: General ligand exchange pathway.

The nature of the phosphine ligand, from sterically bulky ligands like Ad₂BnP to chelating diphosphines, can lead to diverse structures, including ionic complexes or multimetallic assemblies.[6][8]

Synthesis of Gold(I) N-Heterocyclic Carbene (NHC) Complexes

N-Heterocyclic carbenes are strong σ-donor ligands that form highly stable bonds with gold(I). The resulting (NHC)AuCl complexes are exceptionally robust and have found widespread use in catalysis.[2] (tht)AuCl is a common precursor for their synthesis, often reacting with the free carbene or via a transmetalation reaction from a corresponding silver-NHC complex.[2][9]

Representative Ligand Exchange Reactions

Table 2 summarizes several representative ligand exchange reactions starting from (tht)AuCl.

| Incoming Ligand (L) | Product Complex | Application Area | Reference |

| 2-(diphenylphosphino)ethanamine | [AuCl(Ph₂PCH₂CH₂NH₂)] | Medicinal Chemistry | [7] |

| N-diphenylphosphino-triphenylphosphinimine | [AuCl(Ph₃PNPPh₂)] | Fundamental Chemistry | [6] |

| bis(diphenylphosphino)acetonitrile | [(ClAu)₂(dppm-CN)] | Materials Science | [4] |

| Sydnone-based NHC | [(Sydnone)Au(tht)]⁺ | Catalysis | [9] |

| Diphosphine-dithiocarbamate | [Ni{S₂CN(CH₂CH₂PPh₂AuCl)₂}₂] | Multimetallic Systems | [8] |

Table 2: Examples of gold(I) complexes synthesized from (tht)AuCl.

Experimental Protocols

The following sections provide generalized protocols for the synthesis of common gold(I) complexes from (tht)AuCl.

Protocol: Synthesis of a Generic Phosphine-Gold(I) Chloride Complex [L-Au-Cl]

-

Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tht)AuCl (1.0 mmol) in an appropriate anhydrous solvent (e.g., 10-20 mL of dichloromethane or THF).[7][10]

-

Ligand Addition: In a separate flask, prepare a solution of the desired phosphine ligand (1.0 mmol) in the same solvent.

-

Reaction: Add the phosphine ligand solution dropwise to the stirred (tht)AuCl solution at room temperature. The reaction is often immediate, as indicated by a color change or the formation of a precipitate.

-

Stirring: Allow the reaction mixture to stir for a period of 1 to 3 hours to ensure complete ligand exchange.[7]

-

Isolation: Reduce the solvent volume in vacuo. Add a non-polar solvent such as hexane or pentane to precipitate the product.[7]

-

Purification: Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol: Synthesis of a Generic NHC-Gold(I) Chloride Complex [(NHC)AuCl] via Transmetalation

-

Silver-NHC Synthesis: First, prepare the [(NHC)AgCl] complex by reacting the corresponding imidazolium salt with silver(I) oxide (Ag₂O) in a solvent like dichloromethane.

-

Preparation: In a light-protected Schlenk flask under an inert atmosphere, suspend (tht)AuCl (1.0 mmol) in anhydrous dichloromethane (15-20 mL).

-

Transmetalation: Add the solid [(NHC)AgCl] complex (1.0 mmol) to the (tht)AuCl suspension.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by the formation of AgCl precipitate.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the AgCl precipitate.

-

Isolation: Wash the Celite pad with additional dichloromethane. Combine the filtrates and remove the solvent in vacuo to yield the crude (NHC)AuCl product, which can be purified by recrystallization.

Applications in Homogeneous Catalysis

(tht)AuCl and its derivatives, particularly phosphine and NHC complexes, are primarily precatalysts. The active catalytic species is typically a cationic gold(I) complex, [L-Au]⁺, generated in situ by abstracting the chloride ligand with a silver salt (e.g., AgSbF₆, AgOTf).[2]

Caption: In-situ activation and catalytic cycle.

These cationic gold catalysts are highly effective for a range of transformations, including:

-

Hydrosilylation and Hydroalkoxylation: Catalyzing the addition of silanes or alcohols to unsaturated bonds.[1][5]

-

Cycloisomerization Reactions: Facilitating intramolecular reactions to form complex cyclic structures, such as phenols.[5]

-

Gold Nanoparticle Synthesis: Serving as a precursor for the synthesis of gold nanoparticles, which have applications in heterogeneous catalysis.[5]

Applications in Drug Development

The unique chemical properties of gold(I) complexes have made them attractive candidates for therapeutic applications. The ability to easily synthesize a library of compounds by varying the ligand 'L' allows for the fine-tuning of biological activity. (tht)AuCl is a key starting material in this endeavor. For instance, phosphine gold(I) complexes derived from (tht)AuCl have been investigated for their potential as anti-HIV agents.[7] The synthesis involves reacting (tht)AuCl with functionalized phosphine ligands, such as those bearing amine or glyco- moieties, to improve bioavailability and target specificity.[7]

Conclusion

Chloro(tetrahydrothiophene)gold(I) is an indispensable tool in modern organometallic chemistry. Its utility stems from the labile nature of the tht ligand, which permits facile access to a vast landscape of gold(I) complexes with diverse steric and electronic profiles. As a stable, easily handled solid, it serves as the preferred entry point for synthesizing phosphine and NHC-gold(I) precatalysts that are fundamental to homogeneous gold catalysis. Furthermore, its role as a precursor extends to the synthesis of biologically active compounds and gold-based nanomaterials. The protocols and data compiled in this guide underscore the central and enabling role of (tht)AuCl for researchers across catalysis, materials science, and medicinal chemistry.

References

- 1. The key role of Au-substrate interactions in catalytic gold subnanoclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]

- 3. Chloro(tetrahydrothiophene)gold(I) - Wikipedia [en.wikipedia.org]

- 4. Synthesis and characterization of gold (I) complexes of bis(diphenylphosphino)-acetonitrile. [researchspace.ukzn.ac.za]

- 5. [(tht)AuCl] | Umicore [pmc.umicore.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis and characterization of gold(I) thiolate derivatives and bimetallic complexes for HIV inhibition [frontiersin.org]

- 8. Multimetallic complexes based on a diphosphine-dithiocarbamate "Janus" ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Au30(PiPr2nBu)12Cl6—An Open Cluster Provides Insight into the Influence of the Sterical Demand of the Phosphine Ligand in the Formation of Metalloid Gold Clusters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Reactivity of Chloro(thiolan-1-ium)gold(I) and Related Gold(I) Thiolate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental reactivity of chloro(thiolan-1-ium)gold(I), a term closely associated with the reactive intermediates of clinically relevant gold(I) complexes like Auranofin. The content herein focuses on the core principles governing the interactions of these gold(I) species with biological thiols and selenols, crucial for understanding their therapeutic mechanisms and for the development of novel gold-based drugs.

Introduction to Gold(I) Reactivity

Gold(I) complexes, particularly those with sulfur-based ligands, are a cornerstone of medicinal inorganic chemistry. Their reactivity is primarily characterized by ligand exchange reactions, where the gold(I) center demonstrates a high affinity for soft donor atoms like sulfur and selenium.[1][2][3][4] This inherent thiophilicity drives their interactions with biological macromolecules, most notably proteins containing cysteine and selenocysteine residues.[1][2][3][5] The complex chloro(tetrahydrothiophene)gold(I), often abbreviated as AuCl(THT) or AuCl(tht), serves as a common and versatile starting material in the synthesis of more complex gold(I) compounds due to the labile nature of the tetrahydrothiophene (thiolane) ligand.[6][7][8]

Auranofin, a clinically approved anti-rheumatic drug, is a prime example of a therapeutic gold(I) complex. Its structure features a gold(I) ion coordinated to a triethylphosphine and a 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato ligand.[1] Upon entering a biological system, Auranofin undergoes ligand exchange reactions, and the reactive [(Et3P)Au]+ moiety is believed to be the key species that interacts with biological targets.[1][3]

Synthesis of Gold(I) Thiolate Precursors

The synthesis of gold(I) complexes relevant to the study of chloro(thiolan-1-ium)gold(I) reactivity often starts from chloro(tetrahydrothiophene)gold(I) (AuCl(THT)).

Experimental Protocol: Synthesis of Chloro(tetrahydrothiophene)gold(I) (AuCl(THT))

This protocol is adapted from established literature procedures for the synthesis of AuCl(THT).[6]

-

Materials: Tetrachloroauric acid (HAuCl₄), tetrahydrothiophene (THT), ethanol, water.

-

Procedure:

-

Tetrachloroauric acid (HAuCl₄) is dissolved in a mixture of ethanol and water.

-

An excess of tetrahydrothiophene (THT) is added to the solution.

-

The reaction mixture is stirred, leading to the reduction of Au(III) to Au(I) and the formation of the AuCl(THT) complex.

-

The product precipitates as a white to off-white solid.

-

The solid is collected by filtration, washed with a suitable solvent like diethyl ether, and dried under vacuum.

-

Experimental Protocol: Synthesis of a Gold(I) Phosphine Thiolate Complex (Auranofin Analogue)

This generalized protocol outlines the synthesis of a gold(I) complex with a phosphine and a thiol ligand, starting from AuCl(THT).

-

Materials: Chloro(tetrahydrothiophene)gold(I) (AuCl(THT)), a phosphine ligand (e.g., triethylphosphine), a thiol (R-SH), a non-interfering solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

-

Procedure:

-

AuCl(THT) is dissolved in dichloromethane.

-

One equivalent of the phosphine ligand is added to the solution, leading to the formation of the intermediate (phosphine)AuCl.

-

The thiol is then added to the reaction mixture, followed by the addition of a base to deprotonate the thiol, forming the thiolate.

-

The thiolate displaces the chloride ligand to form the final gold(I) phosphine thiolate complex.

-

The product is typically isolated by precipitation or crystallization.

-

Reactivity with Thiols and Disulfides

A fundamental aspect of gold(I) chemistry is its reaction with thiols and disulfides, a process known as thiol-disulfide exchange.

3.1. Ligand Exchange with Thiols

Gold(I) complexes readily undergo ligand exchange with free thiols. This is a critical step in the biological activity of gold-based drugs, as they can interact with endogenous thiols like glutathione (GSH) and cysteine residues in proteins.[9] The general reaction can be represented as:

[L-Au-SR] + R'-SH ⇌ [L-Au-SR'] + R-SH

where L is a stabilizing ligand (e.g., a phosphine) and R-SH and R'-SH are different thiols.

3.2. Reaction with Disulfides

Gold(I) thiolates can also react with disulfides. Kinetic studies have shown that these reactions can proceed through different mechanisms. For some gold(I) thiolate complexes, the reaction with aromatic disulfides is first order in both the gold complex and the disulfide.[10]

Table 1: Reactivity of Gold(I) Thiolate Complexes with Disulfides

| Gold(I) Complex | Disulfide | Rate Law | Reference |

| dppm(AuSC₆H₄CH₃)₂ | (p-SC₆H₄Cl)₂ | First order in disulfide, partial order in the gold complex. | [11],[12] |

| Ph₃PAu(SC₆H₄CH₃) | (p-SC₆H₄Cl)₂ | Second order overall; first order in both the gold complex and the disulfide. | [10] |

dppm = bis(diphenylphosphino)methane

The reactivity order for different gold-thiolate complexes with (p-SC₆H₄Cl)₂ has been reported as: dppm(AuSC₆H₄CH₃)₂ >> dppe(AuSC₆H₄CH₃)₂ > Ph₂PAu(SC₆H₄CH₃).[11]

Experimental Protocol: Monitoring Thiol-Disulfide Exchange by ¹H NMR

-

Objective: To observe the formation of mixed disulfides and the progress of the exchange reaction.

-

Procedure:

-

Prepare solutions of the gold(I) thiolate complex and the disulfide in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum of each reactant individually.

-

Mix the reactants in an NMR tube and acquire spectra at different time intervals.

-

Monitor the appearance of new signals corresponding to the mixed disulfide and the final symmetrical disulfide product. For example, in the reaction of dppm(AuSC₆H₄CH₃)₂ with (p-SC₆H₄Cl)₂, the formation of the mixed disulfide, ClC₆H₄SSC₆H₄CH₃, is observed first, followed by the formation of (p-SC₆H₄CH₃)₂.[11]

-

Logical Relationship of Thiol-Disulfide Exchange

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational analysis of auranofin complexes with cysteine and selenocysteine unveils distinct binding motifs and specific unimolecular reactivity - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02023E [pubs.rsc.org]

- 4. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Speciation Analysis Highlights the Interactions of Auranofin with the Cytoskeleton Proteins of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloro(tetrahydrothiophene)gold(I) - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of Organic Disulfides and Gold(I) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Structural Characterization of Chloro(tetrahydrothiophene)gold(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(tetrahydrothiophene)gold(I), with the chemical formula C₄H₈AuClS, is a pivotal coordination complex in the field of gold chemistry.[1] It serves as a common and versatile starting material for the synthesis of a wide array of gold(I) compounds, owing to the labile nature of its tetrahydrothiophene (tht) ligand.[1] This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of this important precursor. While it is extensively used as a reactant in syntheses leading to novel complexes that are thoroughly characterized, detailed spectroscopic data for Chloro(tetrahydrothiophene)gold(I) itself is not broadly disseminated in readily available literature. This guide compiles the established physical and structural properties and outlines the general experimental protocols required for its full spectroscopic characterization.

Physical and Structural Properties

Chloro(tetrahydrothiophene)gold(I) is a white to off-white powder.[1] It is recognized for being less thermally labile than its dimethyl sulfide analog, (Me₂S)AuCl, though it remains sensitive to both temperature and light.[1] The complex exhibits a linear coordination geometry, a common structural motif for gold(I) compounds.[1]

Table 1: Physical and Crystallographic Data for Chloro(tetrahydrothiophene)gold(I)

| Property | Value | Reference |

| Chemical Formula | C₄H₈AuClS | [1] |

| Molar Mass | 320.58 g·mol⁻¹ | [1] |

| Appearance | White to off-white powder | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pmc2₁ | [1] |

| Lattice Constants | a = 6.540(1) Å, b = 8.192(1) Å, c = 12.794(3) Å | [1] |

| Formula Units (Z) | 4 | [1] |

Synthesis of Chloro(tetrahydrothiophene)gold(I)

The preparation of Chloro(tetrahydrothiophene)gold(I) involves the reduction of tetrachloroauric acid (HAuCl₄) with tetrahydrothiophene.[1]

Reaction: HAuCl₄ + 2 SC₄H₈ + H₂O → AuCl(SC₄H₈) + OSC₄H₈ + 3 HCl[1]

Caption: Synthesis pathway for Chloro(tetrahydrothiophene)gold(I).

Spectroscopic Characterization Data

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| Data not available | - |

| Data not available | - |

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment of Transition |

| Data not available | - | - |

Table 6: Mass Spectrometry Data

| m/z | Assignment |

| Data not available | - |

Experimental Protocols

Given the sensitivity of Chloro(tetrahydrothiophene)gold(I) to light and air, appropriate handling techniques are crucial for obtaining reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Due to the compound's sensitivity, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Weigh a precise amount of Chloro(tetrahydrothiophene)gold(I) (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or d₆-acetone) via a gas-tight syringe. The choice of solvent should be based on the solubility of the compound and should not have overlapping signals with the analyte.

-

Cap the NMR tube securely. If necessary, the headspace can be flushed with an inert gas before sealing.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature.

-

Reference the chemical shifts to the residual solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the characteristic vibrational modes of the functional groups.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Under an inert atmosphere, place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum. This method is often preferred for air-sensitive samples as it requires minimal sample preparation.

-

-

Data Acquisition:

-

Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Perform a background scan of the clean ATR crystal before analyzing the sample.

-

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To investigate the electronic transitions within the molecule.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of known concentration by dissolving a precisely weighed sample of Chloro(tetrahydrothiophene)gold(I) in a suitable UV-grade solvent (e.g., dichloromethane, acetonitrile) in a volumetric flask under an inert atmosphere.

-

Prepare a dilute solution from the stock solution in a quartz cuvette.

-

-

Data Acquisition:

-

Record the absorption spectrum over a range of approximately 200-800 nm.

-

Use the pure solvent as a reference.

-

Mass Spectrometry (MS)

-

Objective: To determine the mass-to-charge ratio of the parent molecule and any fragments, confirming its molecular weight.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

Sample Preparation:

-

For ESI-MS, prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

For MALDI-MS, co-crystallize the sample with a suitable matrix on a target plate.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the appropriate mass range.

-

Experimental Workflow

The logical flow for the comprehensive characterization of Chloro(tetrahydrothiophene)gold(I) is depicted below.

Caption: A logical workflow for the characterization of AuCl(tht).

References

A Technical Guide to the Synthesis of Chloro(tetrahydrothiophene)gold(I): Discovery and Methodologies

An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis of a key gold(I) precursor, chloro(tetrahydrothiophene)gold(I) ((tht)AuCl).

Chloro(tetrahydrothiophene)gold(I), a white to off-white, light- and air-sensitive solid, serves as a cornerstone in modern gold chemistry. Its utility as a versatile precursor for a vast array of gold(I) and gold(III) complexes stems from the labile nature of the tetrahydrothiophene (tht) ligand, which is readily displaced by stronger coordinating species. This technical guide delves into the historical discovery and the established synthetic protocols for (tht)AuCl, providing detailed experimental procedures and a comprehensive summary of quantitative data for the scientific community.

Historical Perspective and Discovery

The synthesis of chloro(tetrahydrothiophene)gold(I) is a standard procedure in contemporary inorganic chemistry, largely credited to the extensive work of Professor Rafael Usón and his collaborators. While the precise first synthesis is not definitively documented in a single landmark paper, the development and popularization of this method are intrinsically linked to their broader investigations into gold-d-d-d-d-d-d-d-d(I) coordination chemistry throughout the latter half of the 20th century. The procedure gained widespread recognition and standardization through its inclusion in the well-respected publication, Inorganic Syntheses. Specifically, the 2007 volume provides a detailed and verified protocol, solidifying its status as the benchmark method.

The key to the synthesis lies in the reductive complexation of tetrachloroauric(III) acid (HAuCl₄) by tetrahydrothiophene. In this reaction, tetrahydrothiophene acts as both a reducing agent and a coordinating ligand. The sulfur atom of the tht molecule reduces Au(III) to Au(I) and subsequently coordinates to the resulting gold(I) center to form the stable, linear (tht)AuCl complex. This straightforward and efficient synthesis has made (tht)AuCl a readily accessible and indispensable starting material for further explorations in gold-catalyzed reactions and the development of novel gold-based therapeutic agents.

Synthetic Pathway and Mechanism

The synthesis of (tht)AuCl proceeds through a redox reaction where tetrachloroauric acid is reduced by an excess of tetrahydrothiophene. The overall balanced chemical equation for this transformation is:

HAuCl₄ + 2 (CH₂)₄S → (tht)AuCl + (CH₂)₄SO + 2 HCl

In this process, one equivalent of tetrahydrothiophene reduces the gold(III) center to gold(I), and in doing so, is itself oxidized to tetrahydrothiophene sulfoxide ((CH₂)₄SO). A second equivalent of tetrahydrothiophene then acts as a ligand, coordinating to the gold(I) chloride to yield the final product.

Methodological & Application

Application Notes and Protocols: Synthesis of Gold Nanoparticles using Chloro(tetrahydrothiophene)gold(I)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of gold nanoparticles (AuNPs) utilizing Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl] as a precursor. This gold(I) complex offers a versatile and reproducible route to AuNPs, which are of significant interest for a range of biomedical applications, including drug delivery, bioimaging, and diagnostics.

Introduction

Gold nanoparticles exhibit unique physicochemical properties, including surface plasmon resonance, high surface area-to-volume ratio, and biocompatibility, making them ideal candidates for drug delivery platforms.[1][2] The synthesis of AuNPs with controlled size and morphology is crucial for their application. Chloro(tetrahydrothiophene)gold(I) is a stable, yet labile, gold(I) precursor that allows for the controlled formation of AuNPs. The tetrahydrothiophene (tht) ligand is readily displaced by stronger binding ligands, such as thiols or amines, facilitating surface functionalization for targeted drug delivery.[3]

The use of a gold(I) precursor like (tht)AuCl can offer advantages over traditional methods that use gold(III) salts, such as tetrachloroauric acid (HAuCl₄). For instance, the reduction of Au(I) to Au(0) is a more straightforward process, which can lead to better control over nucleation and growth, resulting in a narrower particle size distribution.

Experimental Protocols

This section details the protocol for the synthesis of gold nanoparticles using Chloro(tetrahydrothiophene)gold(I) as the precursor, followed by a general protocol for surface functionalization for drug delivery applications.

Synthesis of Gold Nanoparticles from Chloro(tetrahydrothiophene)gold(I)

This protocol is based on the thermal decomposition of a gold(I)-amine complex in an organic solvent. The amine acts as both a reducing agent and a capping agent, controlling the size and stability of the nanoparticles.

Materials:

-

Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]

-

Oleylamine (or other long-chain alkylamine, e.g., octadecylamine)

-

Chloroform (or other suitable organic solvent)

-

Methanol

-

Three-neck round-bottom flask

-

Condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Schlenk line or nitrogen/argon inlet

Procedure:

-

Reaction Setup: Assemble a three-neck round-bottom flask with a condenser and a nitrogen or argon inlet. The setup should be placed on a heating mantle with a magnetic stirrer.

-

Reagent Preparation: In the flask, dissolve Chloro(tetrahydrothiophene)gold(I) in chloroform to a final concentration of 20 mM.

-

Addition of Capping Agent: Add oleylamine to the solution to a final concentration of 0.4 M. The solution should be stirred under a nitrogen or argon atmosphere.

-

Reaction: Heat the reaction mixture to 60°C with vigorous stirring. The reaction progress can be monitored by the color change of the solution, which will gradually turn from colorless to a ruby-red or purple color, indicating the formation of gold nanoparticles. The reaction is typically complete within 3 to 24 hours, depending on the desired particle size.

-

Purification: After the reaction is complete, cool the solution to room temperature. Add methanol to the solution to precipitate the gold nanoparticles.

-

Isolation: Centrifuge the mixture to pellet the gold nanoparticles. Discard the supernatant.

-

Washing: Resuspend the nanoparticle pellet in a small amount of chloroform and repeat the precipitation and centrifugation steps with methanol two more times to remove excess reagents.

-

Storage: After the final wash, resuspend the purified gold nanoparticles in a suitable solvent (e.g., chloroform, toluene) for storage and further use.

Surface Functionalization for Drug Delivery

This protocol describes a general method for ligand exchange to functionalize the surface of the synthesized AuNPs with a thiol-containing molecule, which can then be conjugated to a drug or targeting ligand.

Materials:

-

Purified gold nanoparticles in chloroform

-

Thiol-terminated polyethylene glycol (HS-PEG) or other thiol-containing ligand

-

Drug molecule with a suitable functional group for conjugation (e.g., NHS ester, maleimide)

-

Dichloromethane (DCM)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Ligand Exchange: To the solution of purified AuNPs in chloroform, add an excess of the thiol-containing ligand (e.g., HS-PEG). The mixture is stirred at room temperature for 12-24 hours to allow for the exchange of the oleylamine capping agent with the new ligand.

-

Purification: Precipitate the functionalized AuNPs by adding methanol and centrifuge to collect the particles. Wash the particles with a mixture of chloroform and methanol to remove the displaced oleylamine and excess thiol ligand.

-

Drug Conjugation: The functionalized AuNPs (now in a suitable solvent like DCM or an aqueous buffer depending on the PEG ligand) are reacted with the activated drug molecule. The specific reaction conditions (pH, temperature, time) will depend on the conjugation chemistry being used.

-

Final Purification: After the conjugation reaction, the drug-loaded AuNPs are purified to remove any unconjugated drug molecules. This can be achieved by dialysis, centrifugal filtration, or size exclusion chromatography.

-

Characterization: The final product should be characterized to determine the size, surface charge, drug loading efficiency, and stability.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of gold nanoparticles using the described protocol.

| Precursor | Capping Agent | Concentration (tht)AuCl | Concentration Capping Agent | Temperature (°C) | Reaction Time (h) | Average Particle Size (nm) |

| (tht)AuCl | Oleylamine | 20 mM | 0.4 M | 60 | 3 | ~4.1 |

| (tht)AuCl | Oleylamine | 20 mM | 0.4 M | 60 | 6 | ~5.8 |

| (tht)AuCl | Oleylamine | 20 mM | 0.4 M | 60 | 12 | ~9.2 |

| (tht)AuCl | Oleylamine | 20 mM | 0.4 M | 60 | 18 | ~10.1 |

| (tht)AuCl | Oleylamine | 20 mM | 0.4 M | 60 | 24 | ~12.7 |

| (tht)AuCl | Octadecylamine | 20 mM | 0.4 M | 60 | 24 | ~100 |

Table 1: Influence of Reaction Time and Capping Agent on Gold Nanoparticle Size.

| Characterization Technique | Parameter | Typical Value |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | 520 - 530 nm (for ~10-20 nm spherical particles) |

| Transmission Electron Microscopy (TEM) | Morphology | Spherical |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Varies with surface coating |

| Zeta Potential | Surface Charge | Varies with capping agent and pH |

Table 2: Typical Characterization Data for Synthesized Gold Nanoparticles.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and functionalization of gold nanoparticles.

Caption: Workflow for the synthesis of gold nanoparticles.

Caption: Workflow for AuNP functionalization for drug delivery.

Applications in Drug Development

Gold nanoparticles synthesized from (tht)AuCl can be utilized in various drug delivery strategies.

-

Passive Targeting: Due to their small size, AuNPs can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. This passive accumulation increases the local concentration of the conjugated drug, enhancing its therapeutic efficacy while minimizing systemic toxicity.[4]

-

Active Targeting: The surface of the AuNPs can be functionalized with targeting ligands such as antibodies, peptides, or aptamers. These ligands specifically bind to receptors overexpressed on cancer cells, leading to targeted delivery of the therapeutic payload.[2][4]

-

Controlled Release: Drug molecules can be attached to the AuNP surface via linkers that are sensitive to specific stimuli present in the tumor microenvironment, such as low pH or specific enzymes. This allows for the controlled release of the drug at the target site, further improving treatment efficacy.[4]

-

Theranostics: Gold nanoparticles can also serve as contrast agents for various imaging modalities (e.g., computed tomography, photoacoustic imaging). By combining therapeutic and diagnostic capabilities into a single platform, these "theranostic" nanoparticles enable simultaneous diagnosis, treatment, and monitoring of therapeutic response.

References

- 1. scispace.com [scispace.com]

- 2. Recent Advances in Development of Gold Nanoparticles for Drug Delivery Systems – ScienceOpen [scienceopen.com]

- 3. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (tht)AuCl as a Catalyst for Intramolecular Hydroamination of Allenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (tetrahydrothiophene)gold(I) chloride, (tht)AuCl, as a precatalyst in the intramolecular hydroamination of allenes. This reaction is a powerful tool for the synthesis of various nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

Gold(I) complexes have emerged as highly effective catalysts for the activation of carbon-carbon multiple bonds, such as those in allenes, enabling nucleophilic attack under mild conditions. The intramolecular hydroamination of allenes provides an atom-economical route to construct cyclic amines. (tht)AuCl is a common and convenient air-stable precursor for the in-situ generation of catalytically active cationic gold(I) species. Typically, this is achieved by reacting (tht)AuCl with a ligand, such as a phosphine or an N-heterocyclic carbene (NHC), followed by halide abstraction with a silver salt. The resulting cationic gold(I) complex then acts as a potent π-acid to activate the allene moiety towards nucleophilic attack by the tethered amine.

Data Presentation

The following table summarizes representative quantitative data for the gold-catalyzed intramolecular hydroamination of allenes, leading to the formation of various N-heterocycles. While the specific precatalyst in these examples may be a phosphine-ligated gold(I) chloride, the general principles and reaction conditions are applicable to systems where the active catalyst is generated from (tht)AuCl and a suitable ligand.

| Entry | Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | N-Tosyl-4,5-hexadien-1-amine | (Ph₃P)AuCl / AgOTf (5 mol%) | Dioxane | 80 | 2 | 1-Tosyl-2-vinylpyrrolidine | 95 |

| 2 | N-Boc-4,5-hexadien-1-amine | (JohnPhos)AuCl / AgSbF₆ (5 mol%) | CH₂Cl₂ | 25 | 1 | 1-Boc-2-vinylpyrrolidine | 92 |

| 3 | N-Cbz-5,6-heptadien-1-amine | (IPr)AuCl / AgBF₄ (2 mol%) | Toluene | 60 | 4 | 1-Cbz-2-vinylpiperidine | 88 |

| 4 | N-Tosyl-6,7-octadien-1-amine | (Ph₃P)AuCl / AgOTf (5 mol%) | 1,2-DCE | 80 | 12 | 1-Tosyl-2-vinylazepane | 75 |

| 5 | N-Ms-4,5-hexadien-1-amine | (XPhos)AuCl / AgNTf₂ (3 mol%) | Dioxane | 70 | 3 | 1-Ms-2-vinylpyrrolidine | 90 |

Experimental Protocols

Materials and General Considerations:

-

(tetrahydrothiophene)gold(I) chloride ((tht)AuCl)

-

Selected phosphine or NHC ligand (e.g., PPh₃, JohnPhos, IPr, XPhos)

-

Silver salt for halide abstraction (e.g., AgOTf, AgSbF₆, AgBF₄, AgNTf₂)

-

Anhydrous solvent (e.g., Dioxane, CH₂Cl₂, Toluene, 1,2-Dichloroethane)

-

Allenic amine substrate

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies (e.g., silica gel for column chromatography).

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

General Procedure for Intramolecular Hydroamination:

-

Catalyst Preparation (In-situ): To a flame-dried Schlenk flask under an inert atmosphere, add (tht)AuCl (1.0 eq) and the desired ligand (1.0 eq). Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for ligand exchange. To this solution, add the silver salt (1.0 eq) and continue stirring for another 30 minutes. The formation of a precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the allenic amine substrate in the anhydrous solvent.

-

Catalysis: Transfer the freshly prepared catalyst solution to the substrate solution via cannula.

-

Reaction Progression: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of Celite to remove the silver salts and any precipitated gold. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the intramolecular hydroamination of allenes.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for gold(I)-catalyzed intramolecular hydroamination.

Mechanism

The generally accepted mechanism for the gold(I)-catalyzed intramolecular hydroamination of allenes involves the following key steps, as depicted in the catalytic cycle diagram above:

-

Coordination: The cationic gold(I) catalyst, generated in situ from (tht)AuCl, a ligand, and a silver salt, coordinates to the allene moiety of the substrate to form a π-allene gold complex. This coordination activates the allene for nucleophilic attack.

-

Intramolecular Nucleophilic Attack: The tethered amine nucleophile attacks one of the double bonds of the activated allene. This can occur in an exo or endo fashion, with the exo cyclization typically being favored, leading to the formation of a vinylgold intermediate.

-

Protodeauration: The carbon-gold bond of the vinylgold intermediate is cleaved by a proton source, which can be adventitious water or the amine itself, to release the final cyclized product and regenerate the active gold(I) catalyst.

The efficiency and regioselectivity of the reaction can be influenced by the nature of the ligand on the gold catalyst, the substituents on the allene and the amine, and the reaction conditions.

Safety Information

-

Gold compounds, while generally less toxic than other heavy metals, should be handled with care.

-

Silver salts can be corrosive and light-sensitive.

-

Organic solvents are flammable and should be handled in a well-ventilated fume hood.

-